molecular formula C19H19N5O2S2 B2596883 5-(3-Methylpiperidin-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 892730-55-1

5-(3-Methylpiperidin-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

Cat. No. B2596883
CAS RN: 892730-55-1
M. Wt: 413.51
InChI Key: MDSOAOOMSYPGQJ-UHFFFAOYSA-N
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Description

5-(3-Methylpiperidin-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H19N5O2S2 and its molecular weight is 413.51. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Methylpiperidin-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methylpiperidin-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Serotonin 5-HT6 Receptor Antagonists

A study by Ivachtchenko et al. (2010) explored various 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, identifying them as potent and selective serotonin 5-HT6 receptor antagonists. They demonstrated significant 5-HT6 receptor binding affinity and the ability to inhibit functional cellular responses to serotonin (Ivachtchenko et al., 2010).

Antitumor Activity

Lauria et al. (2013) discovered an unusual Dimroth rearrangement in the reaction leading to annelated thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, resulting in linear isomer thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidine. These new derivatives exhibited strong antiproliferative activity against a panel of 60 human tumor cell lines, showing potential as antitumor agents (Lauria et al., 2013).

Antimicrobial Activity

Prabhakar et al. (2016) synthesized new thieno[2,3-d] Pyrimidine derivatives with significant antimicrobial activity against various bacterial and fungal strains. These compounds were found to possess good antibacterial and antifungal activities, comparable to standard drugs (Prabhakar et al., 2016).

HIV-1 Replication Inhibitors

Kim et al. (2014) identified 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds as potent HIV-1 replication inhibitors. These compounds were found during the evaluation of triazolothienopyrimidine (TTPM) compounds and showed potential as lead compounds in HIV-1 replication inhibition (Kim et al., 2014).

properties

IUPAC Name

10-(benzenesulfonyl)-7-(3-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c1-13-6-5-10-23(12-13)17-16-15(9-11-27-16)24-18(20-17)19(21-22-24)28(25,26)14-7-3-2-4-8-14/h2-4,7-9,11,13H,5-6,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSOAOOMSYPGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylpiperidin-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

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